![molecular formula C18H16N4O3S B4332540 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4332540.png)
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Overview
Description
2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a complex organic compound that features a unique structure combining a trimethoxyphenyl group with a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. This precursor is then subjected to cyclization reactions to form the triazoloquinazoline core. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine with an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the triazoloquinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiol group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent by inhibiting various molecular targets such as tubulin and heat shock protein 90.
Materials Science: The unique structure of this compound allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Heat Shock Protein 90 Inhibition: By binding to Hsp90, the compound disrupts its function, leading to the degradation of client proteins essential for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds also feature the trimethoxyphenyl group and have shown significant anticancer activity.
Tris[1,2,4]triazolo[1,3,5]triazine Derivatives: These compounds have a similar triazole core and are used in the development of materials with unique electronic properties.
Uniqueness
What sets 2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol apart is its combination of the trimethoxyphenyl group with the triazoloquinazoline core, which imparts unique biological and chemical properties. This combination allows for a broader range of applications and more potent biological activity compared to similar compounds.
Biological Activity
The compound 2-(3,4,5-trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the cyclization of hydrazinecarbothioamides or related precursors. The structural confirmation is achieved through various spectroscopic methods including NMR and X-ray crystallography. The compound features a triazole ring fused with a quinazoline moiety and is characterized by three methoxy groups attached to the phenyl ring.
Antihypertensive Activity
In studies involving 1,2,4-triazolo[1,5-a]quinazolines, derivatives similar to the target compound have demonstrated significant antihypertensive effects. For instance, certain compounds in this class were shown to effectively lower blood pressure and heart rate in animal models. The mechanisms involved may include adrenoblocking activity and modulation of cardiac function .
Antioxidant Properties
Research has indicated that quinazoline derivatives exhibit antioxidant activities. The presence of hydroxyl groups in addition to methoxy substituents significantly enhances their antioxidant capabilities. Compounds with such modifications have been shown to exhibit metal-chelating properties as well .
Anti-apoptotic Effects
A recent study highlighted the anti-apoptotic potential of related compounds when tested in renal ischemia/reperfusion models. These compounds exhibited protective effects against tissue damage and showed a reduction in markers of apoptosis such as caspase-3 activity .
Case Studies
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-23-13-8-10(9-14(24-2)15(13)25-3)16-20-17-11-6-4-5-7-12(11)19-18(26)22(17)21-16/h4-9H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFUAPQWFHDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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